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Compound of Interest

Compound Name: 2,6-Dichloro-4-iodopyridine

Cat. No.: B1314714 Get Quote

For researchers, scientists, and professionals in drug development, precise analytical data is

paramount for the identification and characterization of chemical compounds. This guide

provides a comparative overview of the spectroscopic data for 2,6-dichloro-4-iodopyridine, a

key building block in synthetic chemistry. Due to the limited availability of public experimental

spectra for 2,6-dichloro-4-iodopyridine, this guide also includes data for structurally related

analogs, 2,6-dichloropyridine and 4-iodopyridine, to provide a valuable comparative context.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2,6-dichloro-4-iodopyridine
and its analogs.

Table 1: ¹H NMR Spectroscopic Data

Compound Solvent Chemical Shift (δ) ppm

2,6-dichloro-4-iodopyridine -
Data not available in publicly

accessible spectra.

2,6-dichloropyridine -

A singlet is expected for the

two equivalent protons on the

pyridine ring.

4-iodopyridine[1] CDCl₃
8.07-8.44 (m, 2H), 7.59-7.86

(m, 2H)
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Table 2: ¹³C NMR Spectroscopic Data

Compound Solvent Chemical Shift (δ) ppm

2,6-dichloro-4-iodopyridine -
Data not available in publicly

accessible spectra.

2,6-dichloropyridine Chloroform-d

Data available, but specific

shifts not detailed in provided

results.[2]

4-iodopyridine[3] -
Data available through

SpectraBase.[4]

Table 3: IR Spectroscopic Data

Compound Technique Key Peaks (cm⁻¹)

2,6-dichloro-4-iodopyridine -
Data not available in publicly

accessible spectra.

2,6-dichloropyridine -
Data available in spectral

databases.

4-iodopyridine[3] ATR-Neat
Data available through

SpectraBase.[5]

Table 4: Mass Spectrometry Data

Compound Ionization Method [M]+ or [M+H]+ (m/z)

2,6-dichloro-4-iodopyridine - Calculated: 272.86

2,6-dichloropyridine - 147.99 (Molar Mass)[6]

4-iodopyridine - 205.00 (Molar Mass)[3]
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Standard protocols for acquiring the spectroscopic data presented above are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in about 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a

reference standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy:

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the

diamond crystal of the ATR accessory. Apply pressure to ensure good contact.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Processing: The resulting spectrum is typically presented as transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS):

Sample Introduction: Introduce the sample into the mass spectrometer, often via direct

infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

Ionization: Ionize the sample using a suitable technique such as electron ionization (EI) or

electrospray ionization (ESI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Detection: Detect the ions to generate a mass spectrum.
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel chemical compound.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a

chemical compound.

This guide highlights the available spectroscopic data for 2,6-dichloro-4-iodopyridine and its

analogs, providing a framework for researchers to compare and interpret their own

experimental findings. While direct experimental spectra for the primary compound of interest

are not widely available, the comparative data from related structures offer valuable insights for

its characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-Iodopyridine | 15854-87-2 [chemicalbook.com]

2. spectrabase.com [spectrabase.com]

3. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. spectrabase.com [spectrabase.com]

5. 4-Iodopyridine(15854-87-2)FT-IR [chemicalbook.com]

6. 2,6-Dichloropyridine | C5H3Cl2N | CID 16989 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Characterization of 2,6-dichloro-4-
iodopyridine: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314714#spectroscopic-data-for-2-6-dichloro-4-
iodopyridine-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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